molecular formula C6H12ClNO3 B6263328 rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, cis CAS No. 1807939-71-4

rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, cis

Cat. No. B6263328
CAS RN: 1807939-71-4
M. Wt: 181.6
InChI Key:
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Description

Rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, cis, also known as racemic 6-methylmorpholine-3-carboxylic acid hydrochloride, is an organic compound with the formula C7H14ClNO2. It is a white crystalline solid that is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound is also used in the synthesis of enantiomerically pure compounds, as it can be resolved into its enantiomers.

Scientific Research Applications

Rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, cis has a wide range of applications in scientific research. It is used in the synthesis of enantiomerically pure compounds, as it can be resolved into its enantiomers. It is also used as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it is used in the synthesis of chiral compounds, such as chiral amino acids.

Mechanism of Action

Rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, cis acts as a catalyst in the synthesis of enantiomerically pure compounds. It can be resolved into its enantiomers, which then act as catalysts in the synthesis of chiral compounds. The enantiomers interact with the reaction substrates to form chiral intermediates, which then undergo further reactions to form the desired product.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is used as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds, and is not intended to be used as a drug or supplement.

Advantages and Limitations for Lab Experiments

Rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, cis has several advantages for laboratory experiments. It is a white crystalline solid that is easy to handle and store. It is also relatively inexpensive and can be used in a variety of reactions. However, it is not as effective as other catalysts in some reactions, and it can be difficult to resolve into its enantiomers.

Future Directions

There are several potential future directions for the use of rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, cis. It could be used as a catalyst in the synthesis of enantiomerically pure compounds, as well as in the synthesis of chiral compounds such as chiral amino acids. It could also be used in the synthesis of new pharmaceuticals, agrochemicals, and other organic compounds. In addition, it could be used to study the mechanism of enantioselective reactions, as well as to develop new methods for the resolution of enantiomers. Finally, it could be used to develop new catalysts for the synthesis of enantiomerically pure compounds.

Synthesis Methods

Rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, cis can be synthesized by a variety of methods, including the reaction of 6-methylmorpholine-3-carboxylic acid with hydrochloric acid, the reaction of 6-methylmorpholine-3-carboxylic acid with phosphorous oxychloride, and the reaction of 6-methylmorpholine-3-carboxylic acid with hydroxylamine hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, cis involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-methyl-1-butene", "morpholine", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "water", "sodium chloride", "ethyl acetate", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "Step 1: 3-methyl-1-butene is reacted with morpholine in the presence of acetic anhydride to form rac-(3R,6S)-6-methylmorpholine.", "Step 2: The resulting rac-(3R,6S)-6-methylmorpholine is treated with sodium hydroxide to form rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid.", "Step 3: The rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid in water.", "Step 4: The resulting rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride is isolated by filtration and washed with water.", "Step 5: The crude product is dissolved in ethyl acetate and washed with sodium bicarbonate solution and water.", "Step 6: The organic layer is dried over magnesium sulfate and the solvent is removed under reduced pressure to yield the final product, rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, cis." ] }

CAS RN

1807939-71-4

Molecular Formula

C6H12ClNO3

Molecular Weight

181.6

Purity

95

Origin of Product

United States

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